(E)-3-phenethyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Properties
IUPAC Name |
3-(2-phenylethyl)-6-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4S2/c1-2-5-13(6-3-1)8-10-15-18-19-17-21(15)20-16(23-17)11-9-14-7-4-12-22-14/h1-7,9,11-12H,8,10H2/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJIDTRKYPMOJM-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C3N2N=C(S3)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCC2=NN=C3N2N=C(S3)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase 1) is a key player in DNA repair pathways, making it a significant target in cancer treatment. EGFR (Epidermal Growth Factor Receptor) is a cell surface protein that binds to epidermal growth factor, triggering cell proliferation.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR. The inhibition of these targets disrupts DNA repair and cell proliferation, respectively, leading to cell death.
Biochemical Pathways
The inhibition of PARP-1 and EGFR affects several biochemical pathways. The inhibition of PARP-1 disrupts the DNA repair pathway, leading to the accumulation of DNA damage and ultimately cell death. The inhibition of EGFR disrupts the cell proliferation pathway, preventing the cells from dividing and growing.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for related 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines. These studies can provide insights into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound and their impact on its bioavailability.
Result of Action
The compound’s action results in significant cytotoxic activities against cancer cells. For instance, it has been found to exhibit much better cytotoxic activities against MDA-MB-231 (a breast cancer cell line) than the drug Erlotinib. It induces apoptosis in these cells, arresting the cell cycle at the G2/M phase. Its treatment upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while it downregulates the Bcl2 level.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of a carboxamide functionality in the composition of organic molecules was found to be essential in many clinically approved synthetic and naturally derived drugs. Furthermore, the dipole moment determines the magnitude of the expected NLO coefficient which is greater in the excited state than it is in the ground state due to surrounding influencing media such as solvents.
Biological Activity
(E)-3-phenethyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antitumor properties and mechanisms of action.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Thiophene Derivative : The thiophene moiety is synthesized through the reaction of thiophene derivatives with vinyl groups.
- Triazole Formation : The triazole ring is constructed using hydrazine derivatives and appropriate carbonyl compounds.
- Final Coupling : The final compound is formed by coupling the phenethyl group with the synthesized triazole-thiadiazole framework.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits promising antitumor activity against various cancer cell lines.
Key Findings:
- In vitro Studies : The compound was tested against multiple cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). Results indicated significant cytotoxic effects with IC50 values ranging from 0.39 μM to 8.03 μM depending on the cell line tested .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 0.39 |
| A549 | 8.03 |
| HCT116 | 4.37 |
The mechanisms through which this compound exerts its antitumor effects are multifaceted:
- Inhibition of DNA Synthesis : It has been shown to inhibit RNA and DNA synthesis specifically without affecting protein synthesis .
- Targeting Kinases : The thiadiazole moiety interacts with key kinases involved in tumorigenesis .
- Induction of Apoptosis : Studies indicate that the compound may induce apoptosis in cancer cells through various signaling pathways.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Study on MCF-7 Cells : A detailed study revealed that this compound significantly reduced cell viability in MCF-7 cells by inducing apoptosis as evidenced by increased caspase activity .
- Combination Therapy : Research has also explored the potential of using this compound in combination with existing chemotherapeutics to enhance efficacy and reduce resistance mechanisms in resistant cancer cell lines .
Scientific Research Applications
Antimicrobial Activity
Research has highlighted the potential of triazolo-thiadiazole derivatives in exhibiting antimicrobial properties. A study demonstrated that derivatives with structural modifications showed significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function .
Anticancer Properties
Triazolo-thiadiazole compounds have been investigated for their anticancer activities. Several derivatives have shown cytotoxic effects on cancer cell lines, suggesting that the incorporation of thiophene and triazole moieties enhances the bioactivity against tumors. The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiophene ring can lead to improved efficacy .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the pharmacological profiles of these compounds. The presence of electron-withdrawing groups on the thiophene ring has been associated with increased potency against microbial and cancerous cells. For instance:
| Substituent | Activity | Remarks |
|---|---|---|
| -Cl | Enhanced antibacterial | Increased lipophilicity aids in membrane penetration |
| -NO2 | Potent anticancer activity | Alters electron density, enhancing reactivity |
| -OCH3 | Moderate activity | Improves solubility but less potent than -Cl |
Material Science Applications
Beyond medicinal uses, (E)-3-phenethyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in material sciences:
Organic Electronics
Due to its unique electronic properties, this compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films makes it a candidate for use in electronic devices where efficient charge transport is essential .
Fluorescent Probes
The compound's structural characteristics allow it to act as a fluorescent probe in biochemical assays. Its fluorescence properties can be tuned by modifying substituents on the thiophene ring, making it useful for imaging applications in cellular biology .
Case Study 1: Antimicrobial Evaluation
A recent study evaluated a series of triazolo-thiadiazole derivatives for their antimicrobial efficacy against clinical isolates. The results indicated that certain derivatives exhibited MIC values lower than traditional antibiotics, showcasing their potential as new therapeutic agents .
Case Study 2: Anticancer Activity
In another investigation focused on cancer cell lines, a derivative of this compound was shown to induce apoptosis through the activation of caspase pathways. This finding supports its development as a lead compound in anticancer drug discovery .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents at positions 3 and 6, significantly altering physicochemical and biological properties:
Key Observations:
- Phenethyl vs. Alkyl Chains : The phenethyl group in the target compound provides moderate lipophilicity (logP ~3.5–4.0), balancing solubility and membrane penetration. In contrast, longer alkyl chains (e.g., pentadecyl in ) drastically increase hydrophobicity, enhancing affinity for lipid-rich targets like fatty acid synthase.
- Thiophene vs. Phenyl/Chloro Substituents : The thiophene-vinyl group in the target compound may enhance π-stacking with aromatic residues in enzyme active sites, while chloro or methoxy substituents (e.g., ) improve electrophilicity and hydrogen-bonding capacity.
Pharmacological Activities
Anticancer Activity:
- The ethyl-substituted analog 3-Ethyl-6-[(E)-2-(2-methoxyphenyl)vinyl]-triazolo-thiadiazole inhibits breast cancer cell proliferation (IC₅₀: 12 μM) via apoptosis induction .
- 3-Pentadecyl-6-phenyl-triazolo-thiadiazole shows comparable activity to orlistat (G-score: −8.2 vs. −7.9 in docking studies) by blocking fatty acid synthase .
Anti-inflammatory Activity:
- 6-(2-Chlorophenyl)-3-(naphthoxy)methyl-triazolo-thiadiazole reduces paw edema by 78% at 25 mg/kg, outperforming naproxen (70% at 50 mg/kg) with lower gastrointestinal toxicity .
Antimicrobial Activity:
- Thiophene-containing analogs (e.g., ) exhibit broad-spectrum antibacterial activity (MIC: 2–8 μg/mL against S. aureus and E. coli), attributed to thiophene’s sulfur-mediated membrane disruption.
Physicochemical and Crystallographic Properties
- Planarity : The triazolo-thiadiazole core is planar (max. deviation: 0.022 Å) in all analogs, facilitating DNA intercalation or enzyme binding .
- Solubility : Methoxy or naphthoxy groups (e.g., ) improve aqueous solubility (logS: −4.5 to −3.5) compared to purely hydrophobic substituents (logS: −6.2 for pentadecyl derivatives ).
Q & A
Q. What are the optimal synthetic routes for (E)-3-phenethyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of triazolo-thiadiazole derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized by refluxing 4-amino-3-mercapto-triazole derivatives with substituted carboxylic acids in phosphorus oxychloride (POCl₃), which activates the carbonyl group for cyclization . Key steps include:
- Step 1 : Preparation of 4-amino-3-mercapto-5-substituted-1,2,4-triazole precursors via hydrazine-carbodithioate intermediates .
- Step 2 : Cyclocondensation with POCl₃ under reflux (16–24 hours) to form the triazolo-thiadiazole core .
- Step 3 : Purification via recrystallization (e.g., ethanol-DMF mixtures) to achieve >95% purity .
Optimization strategies: - Varying stoichiometric ratios of reactants (e.g., 1:1 molar ratio of triazole to acid).
- Adjusting reaction time and temperature (e.g., 100–110°C for 6–24 hours) .
Q. How is the molecular structure of this compound validated, and what techniques are essential for confirming stereochemistry (e.g., E/Z isomerism)?
- Methodological Answer : Structural validation relies on:
- X-ray crystallography : Resolves bond lengths, dihedral angles, and planarity of the triazolo-thiadiazole core (e.g., planar deviations <0.02 Å) .
- NMR spectroscopy : Confirms substituent positions and vinyl group geometry (e.g., coupling constants J = 12–16 Hz for trans-vinyl protons) .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
Q. What are the primary biological activities reported for triazolo-thiadiazole analogs, and how do structural modifications influence these activities?
- Methodological Answer : Triazolo-thiadiazoles exhibit antimicrobial, anticancer, and anti-inflammatory properties. Key findings:
- Antimicrobial activity : Substitutions at positions 3 and 6 (e.g., aryl/heteroaryl groups) enhance interactions with microbial enzymes (e.g., COX-2 inhibition) .
- Anticancer activity : Vinyl-thiophene substituents (as in the target compound) may intercalate DNA or inhibit topoisomerases .
Table 1 : Activity trends in analogs:
| Substituent at Position 6 | Bioactivity (IC₅₀, μM) | Mechanism |
|---|---|---|
| Chlorophenyl ethenyl | 2.1 (COX-2 inhibition) | Selective COX-2 binding |
| Thiophen-2-yl vinyl | 5.8 (Anticancer) | DNA intercalation |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s selectivity for COX-2 over COX-1?
- Methodological Answer :
- Computational docking : Use molecular dynamics simulations to map interactions between the thiophene-vinyl group and COX-2’s hydrophobic pocket .
- In vitro assays : Compare IC₅₀ values for COX-1 vs. COX-2 using enzyme inhibition kits (e.g., Cayman Chemical) .
- Substituent modifications : Introduce bulky groups (e.g., adamantyl) at position 3 to sterically hinder COX-1 binding .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardize assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and enzyme sources .
- Control for stereochemistry : Ensure E-isomer purity via HPLC (e.g., C18 column, 70:30 acetonitrile-water) .
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify outliers .
Q. How does the compound’s stability under physiological conditions impact its applicability in in vivo models?
- Methodological Answer :
- Degradation studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor via LC-MS for 24 hours .
- Microsomal stability : Use liver microsomes to assess metabolic half-life (e.g., CYP3A4/2D6 isoforms) .
- Structural stabilization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative degradation .
Q. What computational methods are effective in predicting binding modes with kinase targets (e.g., p38 MAP kinase)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures (PDB: 1OUY for p38 MAP) to model interactions .
- Free energy calculations : Apply MM-PBSA to estimate binding affinities for triazolo-thiadiazole derivatives .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at position 6) .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity while others show negligible effects?
- Methodological Answer :
- Strain variability : Test against standardized strains (e.g., E. coli ATCC 25922) to minimize discrepancies .
- Compound aggregation : Use dynamic light scattering (DLS) to detect nanoaggregates that may reduce bioavailability .
- Synergistic effects : Evaluate combinations with adjuvants (e.g., efflux pump inhibitors) to enhance activity .
Methodological Tables
Table 2 : Synthesis Optimization for Triazolo-Thiadiazoles
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| POCl₃ volume | 10 mL per 0.01 mol | 45–60% |
| Reaction temperature | 100–110°C | - |
| Recrystallization solvent | Ethanol-DMF (1:1) | >95% purity |
Table 3 : Biological Activity Comparison by Substituent
| Compound | Substituent (Position 6) | IC₅₀ (μM) | Target |
|---|---|---|---|
| Analog A | Chlorophenyl ethenyl | 2.1 | COX-2 |
| Target Compound | Thiophen-2-yl vinyl | 5.8 | DNA topoisomerase |
| Analog B | Adamantyl | 0.9 | p38 MAP kinase |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
